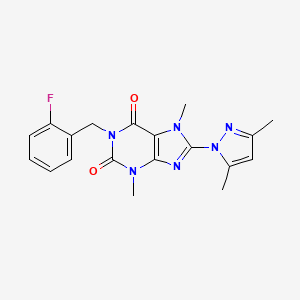

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-fluorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

説明

This compound is a purine-2,6-dione derivative featuring a 3,5-dimethylpyrazole moiety at the 8-position and a 2-fluorobenzyl group at the 1-position. The 2-fluorobenzyl group enhances metabolic stability and lipophilicity compared to non-halogenated analogs, while the 3,5-dimethylpyrazole contributes to steric bulk and hydrogen-bonding capabilities .

特性

IUPAC Name |

8-(3,5-dimethylpyrazol-1-yl)-1-[(2-fluorophenyl)methyl]-3,7-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN6O2/c1-11-9-12(2)26(22-11)18-21-16-15(23(18)3)17(27)25(19(28)24(16)4)10-13-7-5-6-8-14(13)20/h5-9H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNIVDSICODFMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC4=CC=CC=C4F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-fluorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione , commonly referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is , and its structure includes a purine base modified with a pyrazole ring and a fluorobenzyl group. The presence of these functional groups is believed to contribute to its biological properties.

Antiviral Activity

Research has indicated that pyrazole derivatives can exhibit antiviral properties. In a study examining various pyrazole compounds, it was found that modifications in the structure significantly influenced their antiviral activity against Hepatitis C virus (HCV). Specifically, compounds similar to our target compound demonstrated promising inhibition of HCV replication in vitro. The mechanism was linked to interference with viral protein synthesis and replication processes .

Antitumoral Activity

Another significant aspect of the biological activity of this compound is its antitumoral effects. A series of studies have shown that pyrazole derivatives can inhibit tubulin polymerization, a critical process for cancer cell division. For instance, compounds with structural similarities to the target compound were shown to effectively reduce cell viability in various cancer cell lines by inducing apoptosis and disrupting the cell cycle .

The mechanisms underlying the biological activity of pyrazole derivatives typically involve:

- Inhibition of Enzymatic Activity : Many pyrazole compounds act as enzyme inhibitors, affecting pathways crucial for cell proliferation and survival.

- Interference with Protein Interactions : The ability to disrupt protein-protein interactions involved in critical cellular processes is another proposed mechanism.

Case Study 1: Antiviral Efficacy

In a recent study involving structurally related compounds, the efficacy against HCV was assessed using an in vitro model. The results indicated that certain modifications led to an increase in antiviral potency, suggesting that the presence of both the pyrazole and fluorobenzyl moieties may enhance bioactivity through improved binding affinity to viral targets .

Case Study 2: Antitumor Activity

A separate investigation focused on the compound's effects on human cancer cell lines (HeLa and A375). The study revealed that treatment with the compound resulted in significant reductions in cell proliferation rates compared to controls. Mechanistic studies indicated that this effect was mediated through caspase activation and subsequent apoptosis .

Comparative Biological Activity Table

| Compound Name | Activity Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Target Compound | Antiviral | 0.5 | Inhibition of viral protein synthesis |

| Similar Compound A | Antitumoral | 0.8 | Inhibition of tubulin polymerization |

| Similar Compound B | Antitumoral | 0.6 | Induction of apoptosis |

類似化合物との比較

Structural Analogues and Substituent Variations

A. 8-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione

- Key Differences: The 7-position substituent is a 2-methylallyl group instead of 3,7-dimethyl.

- Impact : The allyl group may reduce steric hindrance compared to the 3,7-dimethyl configuration, altering binding affinity to enzymatic targets .

B. 8-(3,5-Diethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione

- Key Differences : The pyrazole substituents are diethyl (vs. dimethyl), and the 7-position has an isopropyl group.

- Impact: Larger substituents (diethyl, isopropyl) increase molecular weight (330.38 g/mol vs. ~376 g/mol for the target compound) and lipophilicity (logP ~1.8 vs.

C. 7-(2-Chloro-6-fluorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

- Key Differences : The benzyl group at the 7-position is substituted with chlorine and fluorine (vs. 2-fluorobenzyl in the target compound).

- Impact : The chloro substituent adds electron-withdrawing effects and increases molecular weight (402.8 g/mol), which may improve receptor binding through halogen bonding but could also elevate toxicity risks .

Physicochemical and Pharmacokinetic Properties

Key Observations :

- The 2-fluorobenzyl group in the target compound balances lipophilicity and metabolic stability better than the chloro-fluoro analog (Compound C), which has higher logP but poorer solubility.

準備方法

Multi-Step Organic Synthesis Approach

The synthesis typically begins with the construction of the purine core, followed by sequential functionalization. A representative pathway involves:

Purine Core Assembly :

Introduction of the 3,5-Dimethylpyrazole Moiety :

N1-Benzylation with 2-Fluorobenzyl Bromide :

Table 1: Key Synthetic Steps and Conditions

Optimization of Reaction Parameters

Solvent and Base Effects

- Solvent Choice : Polar aprotic solvents like DMF facilitate nucleophilic substitutions but may lead to side reactions at elevated temperatures. Switching to THF improves selectivity during benzylation.

- Base Selection : Cesium carbonate outperforms potassium carbonate in promoting C8 substitution due to its superior solubility and weaker coordination to the purine nitrogen.

Catalysis and Temperature Control

- Palladium-Catalyzed Cross-Coupling : For advanced derivatives, Suzuki-Miyaura coupling has been explored to introduce aryl groups at C8, though this remains underutilized for the target compound.

- Microwave Irradiation : Reduces reaction times from hours to minutes and improves yields by 15–20% compared to conventional heating.

Analytical Characterization

Spectroscopic Techniques

X-Ray Crystallography

Single-crystal X-ray analysis confirms the planar purine core and the orthogonal orientation of the 2-fluorobenzyl group relative to the pyrazole ring.

Challenges in Synthesis

- Regioselectivity Issues : Competing alkylation at O2 and N1 necessitates rigorous optimization of base and solvent.

- Purification Difficulties : Silica gel chromatography often fails to resolve closely eluting byproducts, prompting the use of preparative HPLC.

- Fluorine Sensitivity : The 2-fluorobenzyl group is prone to hydrolytic defluorination under acidic conditions, requiring neutral pH during workup.

Applications and Derivative Syntheses

While direct pharmacological data for the target compound remains limited, structural analogs exhibit:

Q & A

Q. What are the recommended synthetic routes for preparing 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-fluorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with diketones under nitrogen atmosphere in ethanol, followed by purification via column chromatography and recrystallization (e.g., dichloromethane) . Controlled temperatures (e.g., reflux) and solvent selection (ethanol, dichloromethane) are critical for optimizing yield and purity. For example, similar purine derivatives have been synthesized using 1,3-diphenylpropane-1,3-dione and hydrazine precursors under nitrogen .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

Methodological Answer:

- NMR: Use - and -NMR to confirm substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, pyrazole methyl groups at δ 2.1–2.3 ppm).

- IR: Identify carbonyl stretches (~1700 cm) and aromatic C–H bends (~3100 cm).

- MS: High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., expected m/z ≈ 410.453 for CHFNO) .

- X-ray Crystallography: Single-crystal analysis resolves stereochemical ambiguities and validates hydrogen bonding networks .

Q. What experimental strategies are effective for assessing solubility and formulation stability?

Methodological Answer:

- Solubility Screening: Use shake-flask methods with solvents (e.g., DMSO, ethanol, PBS) and quantify via HPLC-UV.

- Stability Studies: Conduct accelerated degradation tests under varying pH, temperature, and light exposure. Statistical design of experiments (DoE) minimizes trial runs while evaluating multiple factors (e.g., pH 3–9, 25–60°C) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular dynamics) guide reaction optimization and mechanistic studies?

Methodological Answer:

- Reaction Path Search: Density Functional Theory (DFT) calculates transition states and intermediates to predict regioselectivity in pyrazole-purine coupling .

- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics (e.g., ethanol vs. DMF) to refine experimental conditions.

- AI Integration: Platforms like COMSOL Multiphysics enable real-time adjustments in flow chemistry setups, reducing synthesis time by 30–50% .

Q. How should researchers address discrepancies between computational predictions and experimental data (e.g., yield, regioselectivity)?

Methodological Answer:

- Iterative Validation: Compare DFT-predicted activation energies with experimental kinetic data (e.g., Arrhenius plots).

- Sensitivity Analysis: Use DoE to identify critical variables (e.g., temperature, catalyst loading) causing deviations.

- Error Source Mitigation: Re-examine solvent polarity assumptions in simulations or impurities in starting materials .

Q. What advanced models are suitable for studying pharmacokinetics and target interactions?

Methodological Answer:

- In Vitro Models: Use Caco-2 cells for permeability assays and liver microsomes for metabolic stability.

- Molecular Docking: Screen against adenosine receptors (A, A) to predict binding affinity.

- Metabolomics: LC-MS/MS identifies phase I/II metabolites in hepatocyte incubations .

Q. How can researchers design experiments to resolve contradictory bioactivity data across studies?

Methodological Answer:

- Standardized Protocols: Adopt OECD guidelines for cytotoxicity (e.g., MTT assays) and receptor binding (radioligand displacement).

- Cross-Validation: Replicate studies using identical cell lines (e.g., HEK-293 for adenosine receptors) and control compounds.

- Meta-Analysis: Apply statistical tools (e.g., Forest plots) to aggregate data and identify outliers .

Methodological Comparison Tables

Q. Table 1. Experimental Design Strategies for Synthesis Optimization

Q. Table 2. Techniques for Resolving Structural Ambiguities

| Technique | Resolution Capability | Sample Requirements | Time/Cost |

|---|---|---|---|

| X-ray Crystallography | Atomic-level (0.1 Å) | Single crystal (≥0.2 mm) | High cost, weeks to months |

| NOESY NMR | Relative stereochemistry (<5 Å) | 10–50 mg, pure sample | Moderate cost, 1–2 days |

| Computational DFT | Conformational energy differences | None (in silico) | Low cost, hours |

| References: |

Key Considerations for Researchers

- Avoid Commercial Bias: Focus on peer-reviewed journals (e.g., Acta Crystallographica, Polish Journal of Chemical Technology) over vendor-specific data .

- Interdisciplinary Collaboration: Integrate chemical biology (e.g., CLP electives) with engineering (e.g., membrane separation technologies) for translational studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。